3-Ethoxy-1-nitrosonaphthalen-2-ol

Description

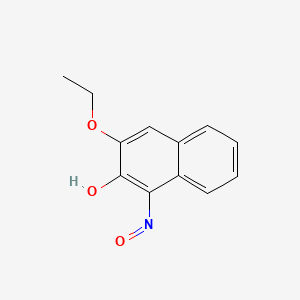

3-Ethoxy-1-nitrosonaphthalen-2-ol is a naphthalen-2-ol derivative featuring an ethoxy substituent at position 3 and a nitroso group (-NO) at position 1. While direct data on this compound are absent in the provided evidence, its structural framework aligns with naphthalen-2-ol derivatives extensively studied for applications in asymmetric catalysis, pesticidal agents, and pharmaceutical intermediates . The ethoxy group likely enhances solubility and steric effects, while the nitroso moiety may contribute to redox activity or coordination chemistry, though specific toxicological or synthetic data require further investigation.

Properties

Molecular Formula |

C12H11NO3 |

|---|---|

Molecular Weight |

217.22 g/mol |

IUPAC Name |

3-ethoxy-1-nitrosonaphthalen-2-ol |

InChI |

InChI=1S/C12H11NO3/c1-2-16-10-7-8-5-3-4-6-9(8)11(13-15)12(10)14/h3-7,14H,2H2,1H3 |

InChI Key |

UYPZYKSTZVMCHX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=CC=CC=C2C(=C1O)N=O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Approach

The synthesis of 3-ethoxy-1-nitrosonaphthalen-2-ol typically involves the nitration of a 2-naphthol derivative followed by functionalization at the 3-position with an ethoxy group. One robust method described in the literature and patents involves the use of tert-butyl nitrite as a nitrating agent under mild conditions, enabling high yield and purity suitable for industrial scale-up.

Detailed Preparation Procedure

Nitration Using tert-Butyl Nitrite

- Reagents : 2-naphthol derivative (precursor), tert-butyl nitrite (nitrating agent), water, organic solvent (e.g., tetrahydrofuran or ethyl acetate).

- Conditions : Room temperature (20-25°C), stirring for 2.5 to 4 hours.

- Process :

- In a dry reactor, add the 2-naphthol derivative, tert-butyl nitrite, and a measured amount of water.

- Introduce the organic solvent to the mixture.

- Stir the reaction at room temperature until completion.

- Filter the reaction mixture through a silica gel-packed glass dropper.

- Wash the filter cake with ethyl acetate.

- Evaporate the filtrate under reduced pressure.

- Purify the crude product by silica gel column chromatography to isolate the 1-nitro-2-naphthol derivative.

This method yields the 1-nitro-2-naphthol derivative with high purity and yield, suitable for subsequent ethoxylation.

Introduction of the Ethoxy Group

While the patent primarily discusses the nitration step, the ethoxy substitution at the 3-position can be achieved by nucleophilic substitution or etherification reactions on the nitrosonaphthol intermediate. Common methods include:

- Reaction of the nitrosonaphthol intermediate with ethylating agents such as ethyl iodide or ethyl bromide under basic conditions.

- Use of catalytic systems to promote selective ethoxylation at the 3-position.

Although specific protocols for the ethoxylation of 1-nitrosonaphthalen-2-ol are not detailed in the primary patent, analogous aromatic substitution reactions suggest that mild bases (e.g., potassium carbonate) in polar aprotic solvents (e.g., dimethylformamide) facilitate the introduction of the ethoxy group.

Alternative Synthetic Routes

Copper(II)-Mediated Halogenation and Functionalization

Research on related nitroso-naphthol compounds indicates that copper(II) salts can mediate halogenation reactions, which may be adapted for functional group transformations including ethoxylation. For example, copper(II)-mediated iodination of 1-nitroso-2-naphthol proceeds under mild conditions, suggesting the metal salt’s role in activating the aromatic ring for substitution reactions.

- The copper(II) salt (e.g., Cu(OAc)2·H2O) catalyzes the reaction with iodine to yield 3-iodo-1-nitrosonaphthalen-2-ol.

- Subsequent nucleophilic substitution of the iodine with ethoxide ions could afford the ethoxy derivative.

This two-step metal-mediated approach offers an alternative pathway to introduce the ethoxy group at the 3-position after nitration.

Reaction Optimization and Yields

Characterization Data

- Nuclear Magnetic Resonance (NMR) : Characteristic chemical shifts for aromatic protons, nitroso, and ethoxy groups confirm substitution patterns.

- Infrared Spectroscopy (IR) : Peaks corresponding to nitroso (N=O) and hydroxyl (O-H) groups, along with C-O stretching for the ethoxy substituent.

- Mass Spectrometry (MS) : Molecular ion peaks consistent with the expected molecular weight of this compound.

These analytical techniques validate the successful synthesis and purity of the target compound.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-1-nitrosonaphthalen-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: The nitroso group can be further reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

3-Ethoxy-1-nitrosonaphthalen-2-ol has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Ethoxy-1-nitrosonaphthalen-2-ol involves its interaction with specific molecular targets and pathways. The nitroso group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The compound can also undergo redox reactions, influencing cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs include diazenyl-, piperidinyl-, and methoxy-substituted naphthalen-2-ol derivatives. Their properties and applications vary significantly based on substituents:

Table 1: Comparative Analysis of Naphthalen-2-ol Derivatives

*Hypothetical values based on molecular formula derivation.

Hazard Profiles

- Nitroso vs.

- Methoxy Groups : Methoxy-substituted compounds generally show lower acute toxicity, as seen in 1229-55-6, but high lipophilicity could raise bioaccumulation concerns .

Q & A

Basic Question: How can the synthesis of 3-Ethoxy-1-nitrosonaphthalen-2-ol be optimized for reproducibility in academic settings?

Answer:

The synthesis of this compound can be optimized by adjusting reaction parameters such as temperature, solvent polarity, and stoichiometry of reagents. For example, hydroxylamine hydrochloride (NH₂OH·HCl) in ethanolic KOH under reflux conditions (12+ hours) is a common approach for introducing nitroso groups to naphthol derivatives . To enhance reproducibility:

- Use inert atmospheres (N₂/Ar) to prevent oxidation side reactions.

- Monitor reaction progress via TLC or HPLC at intervals (e.g., every 3 hours).

- Purify via recrystallization using ethanol/water mixtures, ensuring consistent cooling rates.

Reference analogous protocols for ethoxylated naphthols in PubChem data .

Basic Question: What analytical techniques are critical for characterizing this compound, and how should they be applied?

Answer:

Key techniques include:

- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm ethoxy (-OCH₂CH₃) and nitroso (-NO) group positions. Compare chemical shifts with structurally related compounds (e.g., 3-Methoxy-2-naphthol, δ 6.8–7.5 ppm for aromatic protons) .

- FTIR : Validate nitroso stretches (∼1500–1400 cm⁻¹) and ethoxy C-O bonds (∼1250 cm⁻¹).

- HPLC-MS : Assess purity (>95%) and molecular ion ([M+H]⁺) using reverse-phase C18 columns with acetonitrile/water gradients.

Cross-reference spectral libraries (e.g., EPA DSSTox) for nitroso-naphthol derivatives .

Basic Question: How should researchers evaluate the stability of this compound under varying storage conditions?

Answer:

Stability studies should include:

- Thermal Stability : Store aliquots at 4°C, 25°C, and 40°C for 1–4 weeks. Monitor degradation via HPLC (peak area reduction >5% indicates instability).

- Light Sensitivity : Expose to UV (254 nm) and visible light; nitroso groups are prone to photoisomerization.

- Humidity Tests : Use desiccators with controlled RH (30–80%). Hygroscopic degradation is common in ethoxylated aromatics .

Document degradation products (e.g., quinone oximes) via LC-MS and adjust storage to amber vials at -20°C under nitrogen.

Advanced Question: What mechanistic insights explain the reactivity of the nitroso group in this compound during electrophilic substitution?

Answer:

The nitroso group (-NO) acts as a meta-directing deactivating group due to its electron-withdrawing resonance effects. In electrophilic substitutions (e.g., bromination):

- Kinetic Control : Nitroso groups favor nitrosation at the para position relative to the ethoxy group.

- Computational Modeling : Use DFT (B3LYP/6-31G*) to map electron density and predict regioselectivity. Compare with experimental outcomes for validation.

- Competitive Pathways : Competing reactions (e.g., oxidation to nitro groups) may occur under acidic conditions. Stabilize intermediates with buffered media (pH 6–7) .

Advanced Question: How can researchers resolve contradictions in reported spectral data for nitroso-naphthol derivatives?

Answer:

Contradictions often arise from:

- Tautomerism : Nitroso↔oxime equilibria can shift based on solvent polarity (e.g., DMSO vs. CDCl₃). Use variable-temperature NMR to track tautomeric populations .

- Impurity Artifacts : Trace metal ions (e.g., Fe³⁺) may catalyze decomposition. Pre-treat solvents with Chelex resin.

- Heteronuclear Correlation : Apply ¹H-¹⁵N HMBC NMR to unambiguously assign nitroso nitrogen environments. Reference EFSA or PubChem validation protocols .

Advanced Question: What strategies are recommended for assessing the biological activity of this compound in vitro?

Answer:

Prioritize assays based on structural motifs:

- Antimicrobial Screening : Use MIC assays against Gram+/Gram- bacteria (e.g., S. aureus, E. coli) with nitroso-containing controls .

- Enzyme Inhibition : Test against cytochrome P450 isoforms (CYP3A4, CYP2D6) via fluorometric substrates. Nitroso groups may act as heme-binding ligands.

- Cytotoxicity : Employ MTT assays on human cell lines (e.g., HepG2). Compare IC₅₀ values with ethoxy-free analogs to isolate substituent effects.

Validate mechanisms via molecular docking (AutoDock Vina) using Protein Data Bank (PDB) targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.